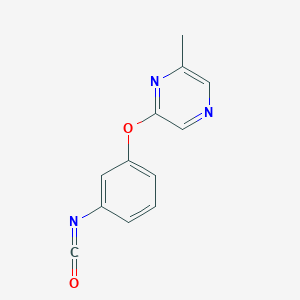

2-(3-Isocyanatophenoxy)-6-methylpyrazine

Overview

Description

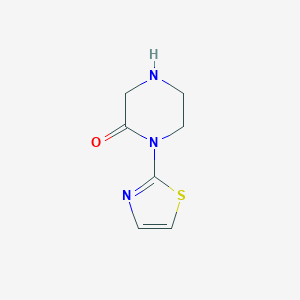

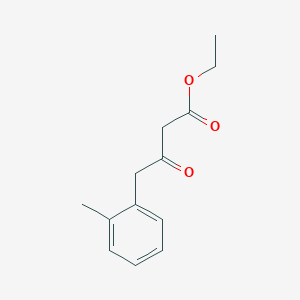

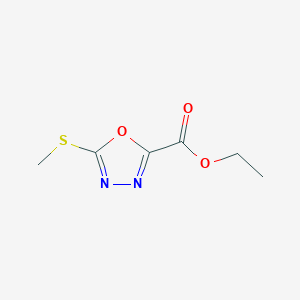

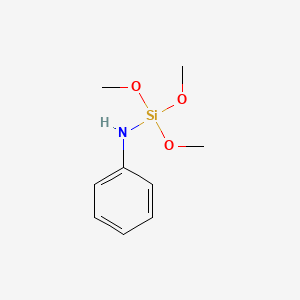

2-(3-Isocyanatophenoxy)-6-methylpyrazine is a chemical compound with the molecular formula C12H8N2O2 . It is a type of isocyanate, which are known for their reactivity towards a variety of nucleophiles .

Molecular Structure Analysis

The molecular structure of this compound is planar, with a nearly linear N=C=O linkage . The C−N=C angle is 134.9° and the N=C=O angle is 173.1° .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .Scientific Research Applications

Isocyanates in Polymer Chemistry

Isocyanates, including compounds similar to "2-(3-Isocyanatophenoxy)-6-methylpyrazine," play a crucial role in the production of polyurethanes, a versatile class of polymers used in various applications from foams to coatings, adhesives, and elastomers. The reactivity of the isocyanate group with alcohols or amines forms urethane or urea linkages, respectively, leading to materials with a wide range of physical properties (Nakashima, Takeshita, & Morimoto, 2002).

Bioremediation and Environmental Detoxification

Isocyanate derivatives could potentially be involved in bioremediation processes. For instance, specific isocyanate-degrading bacteria or fungi might metabolize these compounds, reducing their toxicity and environmental impact. This application is speculative but inspired by the broader field of bioremediation research, such as the detoxification of atrazine, a widely used herbicide, through microbial action (Fan & Song, 2014).

Chemical Synthesis and Drug Development

Isocyanates serve as intermediates in the synthesis of pharmaceuticals and bioactive molecules. The unique reactivity of the isocyanate group allows for the creation of complex molecules with potential therapeutic applications. Research into diketopiperazines, for example, highlights the diverse bioactivities and drug discovery potential of compounds that could be synthesized using isocyanate chemistry (Wang et al., 2013).

Safety and Toxicology

Given the reactivity and potential toxicity of isocyanates, understanding their mechanisms of action, exposure risks, and mitigation strategies is crucial for safe handling and application. Research on occupational exposure to isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), provides insights into the health risks and protective measures necessary when working with these chemicals (Nakashima, Takeshita, & Morimoto, 2002).

Future Directions

Polyimides derived from diisocyanates have applications in highly technical end uses from aerospace to microelectronics . Future developments will include blends and alloys to optimize processing, physical, thermal, or other attributes . This high-tech family will meet many of the high and low-temperature requirements of the automotive, aerospace, electrical/electronics, and medical industries as they develop further in the 21st century .

properties

IUPAC Name |

2-(3-isocyanatophenoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-3-10(5-11)14-8-16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRVXXVLPQYITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640383 | |

| Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

921938-94-5 | |

| Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B1629502.png)